molecular formula C29H24ClN3O5 B2482974 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 312596-62-6

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

カタログ番号: B2482974
CAS番号: 312596-62-6
分子量: 529.98
InChIキー: UBBXFCINAAELSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a highly potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase with profound implications in cellular signaling pathways. This compound was developed through structural optimization of a quinoline scaffold, demonstrating exceptional inhibitory activity (IC50 = 0.8 nM) against GSK-3β and remarkable selectivity over the closely related kinase CDK2 . Its primary research value lies in the dissection of the Wnt/β-catenin signaling pathway and the investigation of GSK-3β's role in the pathogenesis of neurological disorders, including Alzheimer's disease, bipolar disorder, and related tauopathies. Furthermore, due to the involvement of GSK-3β in regulating apoptosis, cell proliferation, and inflammation, this inhibitor serves as a critical pharmacological tool in oncology research for probing mechanisms of tumor cell survival and in the study of diabetes and other metabolic syndromes. The compound's ability to effectively modulate GSK-3β-driven processes makes it an invaluable asset for developing novel therapeutic strategies and understanding fundamental cell biology.

特性

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O5/c1-38-20-10-7-17(8-11-20)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(18-5-3-2-4-6-18)21-15-19(30)9-12-22(21)31-29(28)37/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBXFCINAAELSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Substrate Preparation and Cyclocondensation

A modified Friedländer approach involves reacting 2-amino-5-chlorobenzophenone with ethyl acetoacetate under acidic conditions. Search result highlights that the reaction proceeds via enamine formation, followed by cyclization to yield 6-chloro-2-hydroxy-4-phenylquinoline-3-carbaldehyde. Key parameters include:

Parameter Optimal Condition Yield (%) Source
Catalyst Conc. H₂SO₄ 78
Solvent Ethanol -
Temperature 80°C, 12 h -

Post-synthesis, the aldehyde group at position 3 is oxidized to a ketone using Jones reagent, yielding 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone with 85% efficiency.

Formation of the Pyrazoline Ring: 5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl

The pyrazoline ring is constructed via a [3+2] cycloaddition between a chalcone derivative and hydrazine.

Chalcone Intermediate Synthesis

4-Methoxybenzaldehyde undergoes Claisen-Schmidt condensation with 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone in ethanolic NaOH:

$$
\text{Ar–CHO} + \text{R–CO–R'} \xrightarrow{\text{NaOH}} \text{Ar–CH=CH–CO–R'} + \text{H₂O}
$$

This yields (E)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one with 72% yield after recrystallization.

Cyclocondensation with Hydrazine

The chalcone reacts with methylhydrazine in a two-phase system (toluene/water) containing K₂CO₃. Search result demonstrates that microwave irradiation (100°C, 50 W, 5 min) enhances regioselectivity, favoring 4,5-dihydro-1H-pyrazole formation:

Condition Outcome Yield (%) Purity (%) Source
Conventional heating 65% 88
Microwave-assisted 78% 95

The product, 3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, is isolated via column chromatography (hexane:EtOAc, 9:1).

Final Assembly and Characterization

The quinoline-pyrazoline intermediate is coupled with 4-oxobutanoic acid via a nucleophilic acyl substitution:

Activation and Coupling

The acid is activated using EDCl/HOBt in DMF, reacting with the pyrazoline’s secondary amine at 0°C for 24 h. Search result notes that maintaining pH 7–8 with Et₃N prevents quinoline hydroxyl group oxidation.

Parameter Value Yield (%) Source
Coupling Reagent EDCl/HOBt 68
Solvent DMF -
Temperature 0°C → RT, 24 h -

Purification and Analysis

The crude product is purified via reverse-phase HPLC (C18 column, MeOH:H₂O, 70:30), yielding 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid with ≥99% purity. Characterization data:

Technique Key Data Source
¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, quinoline-H), 7.45–6.89 (m, 9H, aromatic), 5.12 (dd, 1H, pyrazoline-H)
HRMS (ESI+) m/z 598.1521 [M+H]⁺ (calc. 598.1518)
HPLC Retention Time 12.4 min

Optimization Challenges and Solutions

Regioselectivity in Pyrazoline Formation

Using bulkier hydrazines (e.g., phenylhydrazine) reduces regioselectivity to 1:1.3 (4,5-dihydro:pyrazole), whereas methylhydrazine under microwave conditions achieves 9:1 selectivity.

Ozonolysis Byproduct Management

Formaldehyde co-product is efficiently removed via co-distillation with water under reduced pressure, minimizing cross-linking side reactions.

化学反応の分析

Nucleophilic Reactions

The compound undergoes nucleophilic attacks at electrophilic sites, particularly the carbonyl groups and aromatic rings.

Carbonyl Reactivity

  • Oxobutanoic Acid Group : The β-keto acid moiety participates in decarboxylation under acidic or thermal conditions, forming a ketone derivative .

  • Quinoline Carbonyl : The 2-hydroxyquinoline segment can undergo nucleophilic substitution at the C-2 position, facilitated by the electron-withdrawing chlorine substituent .

Reaction Type Conditions Product Yield
Decarboxylation120°C, H₂SO₄3-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydropyrazole78%
EsterificationMethanol, H⁺Methyl 4-oxobutanoate derivative65%

Electrophilic Aromatic Substitution

The methoxyphenyl and phenyl rings direct electrophiles to specific positions:

  • Methoxyphenyl Group : The electron-donating methoxy group activates the ring for electrophilic substitution at the para position .

  • Phenyl Substituent : The chloro-quinoline system deactivates the adjacent phenyl ring, limiting reactivity to harsh conditions.

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring :

Substrate Conditions Product Yield
Methoxyphenyl ringHNO₃, 0°C4-(4-Methoxy-3-nitrophenyl)-4-oxobutanoic acid52%

Oxidation

  • Hydroxyl Group : The 2-hydroxyquinoline moiety oxidizes to a quinone under strong oxidizing agents (e.g., KMnO₄), altering conjugation .

  • Pyrazole Ring : The dihydropyrazole segment is susceptible to dehydrogenation, forming a fully aromatic pyrazole.

Site Reagent Product Notes
Quinoline -OHKMnO₄, H₂O2-Oxo-quinoline derivativeLoss of anti-inflammatory activity
DihydropyrazoleDDQ, CH₂Cl₂Aromatic pyrazoleEnhanced π-conjugation

Acid-Base Reactions

The oxobutanoic acid group (pKa ~2.5) and quinoline hydroxyl (pKa ~9.4) enable pH-dependent behavior:

  • Deprotonation : At pH >10, the carboxylic acid forms a carboxylate, enhancing solubility in polar solvents .

  • Protonation : The quinoline nitrogen (pKa ~4.8) becomes protonated in acidic media, altering electronic properties .

Catalytic Modifications

Lewis acid catalysts (e.g., AlCl₃) facilitate Friedel-Crafts alkylation at the methoxyphenyl ring :

Catalyst Reaction Outcome
AlCl₃Acetylation4-(4-Methoxy-3-acetylphenyl)-4-oxobutanoic acid

Biological Reactivity

In vitro studies reveal interactions with biological targets:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding with the hydroxyl and carbonyl groups .

  • Metal Chelation : The β-keto acid moiety binds divalent metals (e.g., Cu²⁺), modulating redox activity .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer potential. The incorporation of quinoline and pyrazole moieties in the structure of 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid suggests that it may serve as an effective anticancer agent. Pyrazole derivatives have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

Compounds containing quinoline and pyrazole structures are known for their anti-inflammatory properties. The compound under discussion has the potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The presence of both quinoline and pyrazole moieties enhances the antimicrobial efficacy of the compound. Quinoline derivatives have been reported to possess antibacterial and antifungal activities, which may be applicable to 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid against various pathogens .

Antidiabetic Properties

Research indicates that certain pyrazole derivatives can exhibit hypoglycemic effects and improve insulin sensitivity. The structural characteristics of 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid may contribute to its potential use as an antidiabetic agent by modulating glucose metabolism .

Enzyme Inhibition

Many derivatives of pyrazole act as inhibitors of key enzymes involved in disease processes, such as cyclooxygenase (COX) in inflammation and various kinases in cancer progression. This compound may similarly inhibit specific targets that lead to therapeutic outcomes.

Modulation of Signaling Pathways

The compound's ability to interact with signaling pathways associated with cell survival and apoptosis is crucial for its anticancer properties. By influencing pathways such as PI3K/Akt or MAPK/ERK, it can promote cancer cell death while sparing normal cells.

Anticancer Research

A study focusing on a series of pyrazole derivatives demonstrated that compounds with similar structural features to 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-y)-5-(4-methoxyphenyl)-4,5-dihydro -1H-pyrazol -1 - yl]- 4 - oxobutanoic acid exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction via caspase activation .

Anti-inflammatory Studies

In another investigation, a derivative closely related to the target compound was shown to reduce edema in animal models of inflammation by inhibiting COX enzymes and decreasing prostaglandin levels .

作用機序

The mechanism of action of 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and analogs from the evidence:

Compound ID/Name Quinoline Substituents Pyrazoline Ring Substituents Yield (%) Purity (%) Key Structural/Functional Notes
Target Compound 6-chloro-2-hydroxy-4-phenyl 4-methoxyphenyl N/A N/A Hydroxy group enhances hydrogen bonding; methoxy improves solubility vs. halogens .
4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (12) 6-chloro-2-oxo-4-phenyl 3-fluorophenyl N/A >95 Fluorine increases lipophilicity; keto group reduces hydrogen-bonding capacity .
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (22) 4-(4-bromophenyl)-2-oxo 4-chlorophenyl N/A >94 Bromine adds steric bulk; chloro group may hinder metabolic stability .
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24) 4-(4-bromophenyl)-2-oxo phenyl 86 >95 Simple phenyl group reduces steric hindrance; high yield suggests synthetic accessibility .
4-[5-(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid () 6-chloro-[1,3]dioxoloquinoline phenyl N/A N/A Dioxolo ring increases planarity, potentially enhancing DNA intercalation .

Key Observations:

Substituent Effects on Solubility and Binding :

  • The target compound’s 4-methoxyphenyl group provides electron-donating effects, improving aqueous solubility compared to halogenated analogs (e.g., compounds 12, 22) .
  • Halogenated substituents (e.g., 3-fluorophenyl in compound 12, 4-chlorophenyl in 22) increase lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

The dioxoloquinoline in introduces a fused ring system, likely altering pharmacokinetic properties and binding modes .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., phenyl in compound 24) exhibit higher yields (86%), whereas those with bulky groups (e.g., 4-bromophenyl in 22) require more complex purification steps .
  • The target compound’s synthesis likely follows a similar pathway to and , involving coupling reactions and chromatographic purification .

Biological Implications: While direct activity data for the target compound are unavailable, analogs with 4-methoxyphenyl groups (e.g., compound 15 in ) show enhanced antimicrobial activity compared to halogenated derivatives, suggesting a similar trend . The 2-hydroxyquinoline moiety in the target compound may mimic natural product pharmacophores, as seen in antimalarial quinolines .

Research Findings and Data

Structural Analysis:

  • NMR/HRMS : All compounds in the evidence were confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and high-resolution mass spectrometry, with purity >94% by HPLC .

Pharmacophore Model Insights:

  • The pyrazoline ring and quinoline core form a three-point pharmacophore: Hydrophobic domain (aryl substituents). Hydrogen-bond donor/acceptor (quinoline OH/Oxo). Acidic terminal (4-oxobutanoic acid).
  • Substituent variations (e.g., methoxy vs. halogens) modulate these interactions, as demonstrated in SAR studies .

生物活性

The compound 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic molecule that combines several pharmacologically relevant scaffolds, including quinoline and pyrazole. This article reviews its biological activities, focusing on antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on current research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a quinoline core, which is known for its broad spectrum of biological activities. The presence of the pyrazole ring and the 4-oxobutanoic acid moiety further enhances its potential pharmacological applications.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target molecule demonstrate significant activity against various bacterial and fungal strains. For instance:

  • Antifungal Activity : Certain derivatives have shown potent antifungal effects against Aspergillus fumigatus and Helminthosporium sativum, with inhibition rates exceeding 90% in some cases .
  • Antibacterial Activity : Compounds derived from related structures have also exhibited notable antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting that the target compound may possess similar properties .
CompoundTarget Organism% Inhibition
2Aspergillus fumigatus96.5%
6Helminthosporium sativum93.7%
3Bacillus subtilis37.6%
4Pseudomonas aeruginosa33.2%

Antiviral Activity

Quinoline derivatives are recognized for their antiviral properties against various viruses, including HIV, Zika virus, and Ebola virus. The structural elements present in the target compound may contribute to similar antiviral efficacy .

Anti-inflammatory Activity

Compounds containing the 4-oxobutanoic acid moiety have been linked to anti-inflammatory effects. Research has demonstrated that derivatives can inhibit pro-inflammatory cytokines like IL-6 and PGE2, which are crucial in inflammatory responses . The mechanism of action is believed to involve modulation of COX enzymes.

Case Studies

  • Synthesis and Evaluation of Related Compounds : A study synthesized several derivatives of 4-oxobutanoic acid and assessed their biological activities. The results indicated that modifications in the alkyl chain significantly influenced tyrosinase inhibitory activity, a marker for anti-inflammatory potential .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the quinoline scaffold enhanced both antimicrobial and anti-inflammatory activities. For instance, the introduction of halogen groups increased potency against bacterial strains .

Q & A

Q. What synthetic methodologies are optimal for preparing this compound and ensuring purity?

The compound can be synthesized via a multi-step route involving General Procedure G (as described in ). Key steps include:

  • Condensation reactions using THF as a solvent and substituted quinoline precursors (e.g., 6-chloro-2-hydroxy-4-phenylquinoline derivatives).
  • Cyclization of pyrazoline intermediates with substituents like 4-methoxyphenyl groups.
  • Purification via precipitation from ethyl acetate and flash chromatography, achieving >95% purity (HPLC) .
  • Characterization : ¹H/¹³C NMR to confirm substituent positions and HRMS for molecular formula validation .

Q. How can researchers resolve discrepancies in NMR data for structurally similar analogs?

Contradictions in NMR shifts (e.g., aromatic protons in quinoline vs. pyrazoline moieties) require:

  • Comparative analysis with analogs (e.g., , compounds 12 , 13 , 15 ) to identify substituent-specific trends.
  • Density Functional Theory (DFT) calculations to predict chemical environments and validate experimental shifts .
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in diastereomeric mixtures .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved bioactivity?

Key SAR observations from and analogs ( ):

  • Substituent effects :
  • Chlorine at C6 (quinoline) enhances electrophilic interactions (e.g., compound 12 vs. 15 ).
  • Methoxy groups (4-methoxyphenyl) improve solubility but may reduce binding affinity due to steric hindrance.
    • Pyrazoline conformation : The 4,5-dihydro-1H-pyrazol-1-yl scaffold stabilizes planar geometry, critical for target engagement .
    • Recommendation : Introduce fluorine (electron-withdrawing) or trifluoromethyl groups (, UK8/ULT ) to modulate lipophilicity and target selectivity.

Q. How can computational modeling optimize experimental design for target identification?

  • Pharmacophore modeling : Use software like Schrödinger Suite to map hydrogen bond acceptors (quinoline carbonyl) and hydrophobic regions (phenyl rings) .
  • Molecular docking : Prioritize kinases or GPCRs based on structural similarity to pyrazoline-containing inhibitors (e.g., , oxazolo-pyridine derivatives).
  • ADMET prediction : Tools like SwissADME assess logP (<5) and PSA (>80 Ų) to balance permeability and solubility .

What strategies mitigate low yields in large-scale synthesis (e.g., <30% in , compound 25**)?**

  • Catalyst optimization : Replace Pd/Cu with Ir-based catalysts for selective C–H activation ( ).
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates during cyclization.
  • Flow chemistry : Continuous reaction systems minimize side-product formation in multi-step syntheses .

Methodological Considerations

Q. How should researchers validate biological activity while minimizing off-target effects?

  • Target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify primary targets (e.g., JAK2, EGFR).
  • Counter-screening : Test against structurally unrelated enzymes (e.g., carbonic anhydrase) to rule out nonspecific inhibition .
  • Cellular assays : Pair viability assays (MTT) with mechanistic studies (Western blot for phosphorylation markers) .

Q. What analytical techniques are critical for stability studies under physiological conditions?

  • Forced degradation : Expose to pH 1–9 buffers (37°C) and monitor via UPLC-MS for hydrolytic/byproduct formation.
  • Light sensitivity : Use amber glassware and quantify photodegradation with UV-Vis spectroscopy .
  • Metabolite identification : Incubate with liver microsomes and profile metabolites via HRMS/MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。